1-Testosterone tetrahydropyran
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Overview
Description
1-Testosterone tetrahydropyran is a synthetic derivative of 1-testosterone, a potent anabolic steroid. This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The addition of the tetrahydropyran ring to 1-testosterone enhances its stability and modifies its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Testosterone tetrahydropyran can be synthesized through the etherification of 1-testosterone with dihydropyran. This reaction typically involves the use of a catalyst such as p-toluenesulfonic acid. The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the etherification process.
Chemical Reactions Analysis
Types of Reactions: 1-Testosterone tetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tetrahydropyran ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve the use of halogens or other electrophilic reagents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
1-Testosterone tetrahydropyran has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of tetrahydropyran rings and their derivatives.
Biology: Investigated for its potential effects on cellular processes and gene expression.
Medicine: Explored for its anabolic properties and potential therapeutic applications in muscle wasting diseases.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for other bioactive compounds
Mechanism of Action
1-Testosterone tetrahydropyran exerts its effects by binding to the androgen receptor, a nuclear receptor that binds androgenic hormones such as testosterone and dihydrotestosterone. Once bound, the receptor-ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, regulating gene expression. This mechanism is similar to that of other anabolic steroids, leading to the stimulation of muscle growth and other androgenic effects .
Comparison with Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom, used as a solvent and in organic synthesis.
Neopeltolide: A marine natural product containing a tetrahydropyran ring, known for its antiproliferative properties.
Uniqueness: 1-Testosterone tetrahydropyran is unique due to its combination of anabolic steroid properties with the stability conferred by the tetrahydropyran ring
Biological Activity
1-Testosterone tetrahydropyran is a synthetic derivative of 1-testosterone, characterized by the addition of a tetrahydropyran ring. This modification enhances its stability and alters its biological activity, making it a compound of interest in various fields, including pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound has the chemical formula C₁₉H₂₆O and an exact mass of approximately 372.27 g/mol. The tetrahydropyran ring contributes to its unique properties, differentiating it from other anabolic steroids.
Property | Value |
---|---|
Chemical Formula | C₁₉H₂₆O |
Exact Mass | 372.27 g/mol |
Structure Type | Synthetic steroid |
The biological activity of this compound primarily involves its interaction with the androgen receptor (AR). Upon binding to the AR, the receptor-ligand complex translocates to the nucleus, where it regulates gene expression associated with muscle growth and other androgenic effects. This mechanism is akin to that of other anabolic steroids but is enhanced by the stability provided by the tetrahydropyran structure .
Biological Effects
Research indicates that this compound exhibits significant anabolic properties, which can be beneficial in treating conditions such as muscle wasting and cachexia. Its effects include:
- Muscle Growth Stimulation : Similar to testosterone, it promotes protein synthesis and muscle hypertrophy.
- Fat Loss : It may aid in reducing body fat percentage while preserving lean muscle mass.
- Bone Density Improvement : Potentially enhances bone mineral density, thus reducing fracture risk.
Pharmacokinetics and Pharmacodynamics
Studies have shown that compounds similar to this compound can exhibit prolonged half-lives and stable serum levels when administered. For instance, a study on long-acting testosterone formulations demonstrated uniform eugonadal levels for extended periods, suggesting that similar formulations could be developed using this compound .
Case Studies
Several case studies have explored the therapeutic applications of anabolic steroids like this compound:
- Case Study on Muscle Wasting : A trial involving hypogonadal men treated with long-acting testosterone formulations showed significant improvements in muscle mass and strength over a 16-week period. These results suggest that similar benefits could be expected with this compound due to its anabolic properties .
- Fibromyalgia Treatment : Preliminary data indicate potential benefits for patients with fibromyalgia, where anabolic steroids may help alleviate symptoms related to muscle pain and fatigue .
Comparison with Other Compounds
Compound | Anabolic Activity | Stability | Unique Features |
---|---|---|---|
This compound | High | High | Tetrahydropyran ring enhances stability |
Testosterone | High | Moderate | Natural steroid with variable kinetics |
Nandrolone | Moderate | Moderate | Less androgenic effects compared to testosterone |
Properties
IUPAC Name |
(5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-23-12-10-17(25)15-16(23)6-7-18-19-8-9-21(24(19,2)13-11-20(18)23)27-22-5-3-4-14-26-22/h10,12,16,18-22H,3-9,11,13-15H2,1-2H3/t16-,18-,19-,20-,21-,22?,23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSPIOZBUHOZGT-IDDIOARPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4CCCCO4)CCC5C3(C=CC(=O)C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)CC[C@@H]5[C@@]3(C=CC(=O)C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.